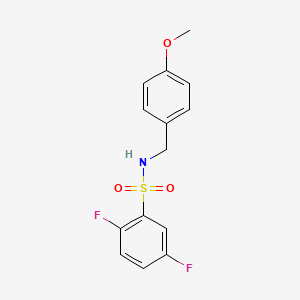![molecular formula C19H24ClNO2 B5330984 N-[4-(benzyloxy)-3-ethoxybenzyl]cyclopropanamine hydrochloride](/img/structure/B5330984.png)
N-[4-(benzyloxy)-3-ethoxybenzyl]cyclopropanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(benzyloxy)-3-ethoxybenzyl]cyclopropanamine hydrochloride, also known as BEBE, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a research tool. BEBE is a powerful agonist of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is involved in a variety of physiological processes, including neurotransmission, metabolism, and behavior.
作用機序
N-[4-(benzyloxy)-3-ethoxybenzyl]cyclopropanamine hydrochloride exerts its effects by binding to and activating TAAR1, which is expressed in various tissues throughout the body. Activation of TAAR1 leads to the activation of downstream signaling pathways, including the cAMP/PKA pathway and the ERK/MAPK pathway. These pathways are involved in a variety of cellular processes, including neurotransmitter release, gene expression, and cellular metabolism.
Biochemical and Physiological Effects
N-[4-(benzyloxy)-3-ethoxybenzyl]cyclopropanamine hydrochloride has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, regulation of glucose homeostasis, and modulation of energy expenditure. Additionally, N-[4-(benzyloxy)-3-ethoxybenzyl]cyclopropanamine hydrochloride has been shown to have anti-inflammatory effects and to modulate the immune response.
実験室実験の利点と制限
One of the major advantages of N-[4-(benzyloxy)-3-ethoxybenzyl]cyclopropanamine hydrochloride as a research tool is its high potency and selectivity for TAAR1. This allows for the investigation of specific TAAR1-mediated processes without the interference of other receptors. However, one limitation of N-[4-(benzyloxy)-3-ethoxybenzyl]cyclopropanamine hydrochloride is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for the use of N-[4-(benzyloxy)-3-ethoxybenzyl]cyclopropanamine hydrochloride in scientific research. One area of interest is the investigation of the role of TAAR1 in the regulation of circadian rhythms and sleep. Additionally, N-[4-(benzyloxy)-3-ethoxybenzyl]cyclopropanamine hydrochloride may have potential therapeutic applications in the treatment of neuropsychiatric and metabolic disorders. Finally, further investigation into the downstream signaling pathways activated by TAAR1 may lead to the identification of novel therapeutic targets for a variety of diseases.
合成法
The synthesis of N-[4-(benzyloxy)-3-ethoxybenzyl]cyclopropanamine hydrochloride involves a multi-step process that begins with the preparation of 4-(benzyloxy)-3-ethoxybenzaldehyde. This intermediate is then reacted with cyclopropanecarboxylic acid to form the corresponding ester, which is subsequently reduced to the amine using lithium aluminum hydride. The final step involves the formation of the hydrochloride salt of N-[4-(benzyloxy)-3-ethoxybenzyl]cyclopropanamine hydrochloride. The overall yield of this synthesis is approximately 10%.
科学的研究の応用
N-[4-(benzyloxy)-3-ethoxybenzyl]cyclopropanamine hydrochloride has been used extensively in scientific research as a tool to investigate the role of TAAR1 in various physiological and pathological processes. For example, N-[4-(benzyloxy)-3-ethoxybenzyl]cyclopropanamine hydrochloride has been shown to modulate dopamine release in the brain, suggesting a potential role in the treatment of neuropsychiatric disorders such as schizophrenia and addiction. Additionally, N-[4-(benzyloxy)-3-ethoxybenzyl]cyclopropanamine hydrochloride has been shown to regulate glucose homeostasis and energy expenditure, indicating a potential role in the treatment of metabolic disorders such as diabetes and obesity.
特性
IUPAC Name |
N-[(3-ethoxy-4-phenylmethoxyphenyl)methyl]cyclopropanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2.ClH/c1-2-21-19-12-16(13-20-17-9-10-17)8-11-18(19)22-14-15-6-4-3-5-7-15;/h3-8,11-12,17,20H,2,9-10,13-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHCVRNYJJKIAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2CC2)OCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(ethoxymethyl)-4-[rel-(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5330903.png)
![6,8,10-trimethyl-7-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5330915.png)
![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5330920.png)
![(2R*,3S*,6R*)-5-[(2,4-dimethyl-5-pyrimidinyl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5330925.png)
![4-{1-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-imidazol-2-yl}-N-methylbenzenesulfonamide](/img/structure/B5330929.png)
![2-({[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amino}sulfonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5330933.png)
![1'-[(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5330939.png)
![2-(1-methyl-1H-benzimidazol-2-yl)-3-[2-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5330952.png)
![3-[2-(3-methoxyphenoxy)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5330954.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(1H-pyrrol-1-yl)propanamide](/img/structure/B5330965.png)

![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B5330991.png)
![ethyl 2-[4-(dimethylamino)benzylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5330996.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5331008.png)